Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-
Description
Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 6-position and a phenylsulfonyl moiety at the 1-position. The compound’s molecular formula is C23H19N3O3S (calculated molecular weight: 417.48 g/mol).
Properties
Molecular Formula |
C21H17N3O3S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C21H17N3O3S/c1-15-14-19(23-21(25)16-8-4-2-5-9-16)18-12-13-24(20(18)22-15)28(26,27)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23,25) |
InChI Key |
BLWCDQIVXIXHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring system.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide group to the pyrrolo[2,3-b]pyridine core, typically through amide bond formation reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyrrolo[2,3-b]pyridine moieties, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- exhibits significant biological activity, particularly in targeting proteins involved in cancer pathways. Notably:
- Inhibition of BCL-2 Proteins : Preliminary studies indicate that this compound may inhibit B-cell lymphoma 2 (BCL-2) family proteins, which are crucial regulators of apoptosis. This suggests potential therapeutic applications in cancer treatment by promoting apoptosis in malignant cells.
Interaction Studies
To understand how this compound interacts with biological systems, various techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed. These studies help elucidate binding affinities and kinetics with target proteins, providing insights into its mechanism of action.
Case Studies and Research Findings
Several studies highlight the potential applications of Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- in cancer therapy:
- Anticancer Screening : Research has demonstrated that compounds with similar structures exhibit potent anticancer properties against various cell lines. For instance, derivatives targeting BCL-2 have shown promise in inducing apoptosis in resistant cancer types .
- Kinase Inhibition : Other studies have explored related compounds as RET kinase inhibitors, showing moderate to high potency in inhibiting cancer-driven cell proliferation. This indicates that Benzamide's structural features may also lend themselves to kinase-targeting strategies in drug development .
Mechanism of Action
The mechanism of action of Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Key Characterization Data:
- Synthesis : Synthesized via nucleophilic substitution or coupling reactions involving pyrrolo[2,3-b]pyridine intermediates and sulfonating agents, as inferred from analogous procedures in heterocyclic chemistry literature .
- Spectroscopic Data :
- Elemental Analysis : For related pyrrolo-pyridine derivatives, close agreement between calculated and found values for C, H, and N has been reported (e.g., C: 70.24% vs. 70.57% calc.) .
Comparison with Structurally Similar Compounds
The target compound belongs to a class of sulfonamide-functionalized pyrrolo-pyridines.
Table 1: Structural and Functional Comparison
Core Heterocycle Variations
- Pyrrolo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine: The replacement of the pyrrole ring in the target compound with a thiophene ring (as in derivatives) introduces sulfur into the aromatic system, altering electronic properties. Example: Thieno[2,3-b]pyridines with benzofuran substituents () show enhanced π-stacking capabilities compared to pyrrolo-pyridines, which may improve receptor affinity in medicinal chemistry applications .
Tetrahydropyrazolo[1,5-a]pyrazine (L2PYD3) :
Substituent Effects
- Sulfonamide Groups: The phenylsulfonyl group in the target compound and L2PYD3 enhances polarity and hydrogen-bonding capacity, which could improve target selectivity in enzyme inhibition . In contrast, the dimethylaminoethyl group in 1415926-93-0 introduces a basic tertiary amine, likely increasing solubility in acidic environments (e.g., lysosomal targeting) .
- Aromatic and Aliphatic Modifications: The 4-fluoro-benzyl substituent in 1415895-97-4 () adds electronegativity and metabolic stability, whereas the cyclopropyl group may reduce steric hindrance for binding pocket accommodation .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl] (CAS Number: 1027065-24-2) is a notable member of this class, exhibiting potential therapeutic applications in various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H17N3O3S
- Molecular Weight : 391.44 g/mol
- Structural Features : The compound consists of a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a methyl group at the 6-position.
The biological activity of this benzamide is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Its sulfonamide moiety is known to inhibit various enzymes, particularly carbonic anhydrases (CAs), which play critical roles in physiological processes such as pH regulation and ion transport.
Enzyme Inhibition
Research indicates that benzamide derivatives can serve as effective inhibitors of carbonic anhydrase isoforms. For instance, compounds similar to the one in focus have shown inhibition in the low nanomolar range against human carbonic anhydrase isoforms II and IX, which are implicated in cancer progression and metastasis .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzamide derivatives:
- Apoptosis Induction : In vitro studies have demonstrated that benzamide derivatives can induce apoptosis in cancer cell lines. For example, a related compound was shown to significantly increase annexin V-positive apoptotic cells in MDA-MB-231 breast cancer cells, indicating robust pro-apoptotic activity .
- Cell Proliferation Inhibition : Compounds within this chemical class have exhibited potent inhibitory effects on cell proliferation across various cancer types. For instance, one study reported that specific benzamide analogs inhibited the growth of Fusarium species with moderate efficacy .
Antimicrobial Activity
The benzamide structure has also been linked to antimicrobial properties. Research has shown that certain derivatives possess antibacterial and antifungal activities, potentially through the inhibition of bacterial carbonic anhydrases .
Study 1: Anticancer Activity
A detailed investigation into a related benzamide revealed its ability to inhibit tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent against specific cancers.
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of benzamide derivatives against bacterial carbonic anhydrases. The findings indicated that these compounds could effectively hinder bacterial growth by targeting essential metabolic pathways .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
